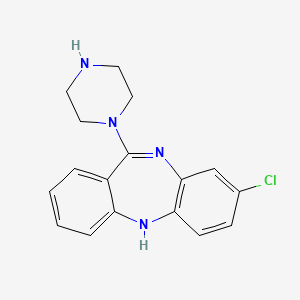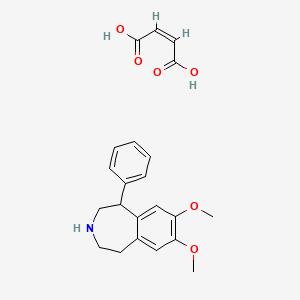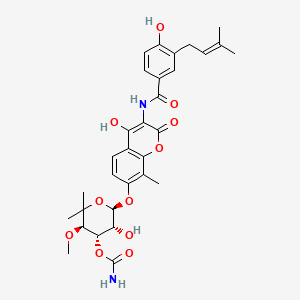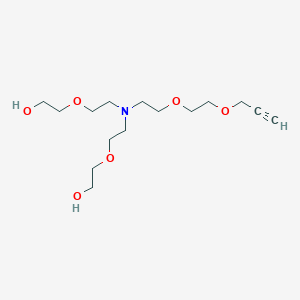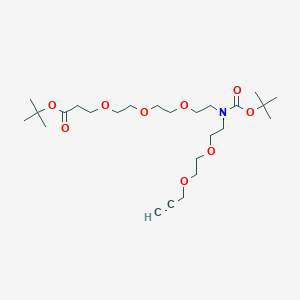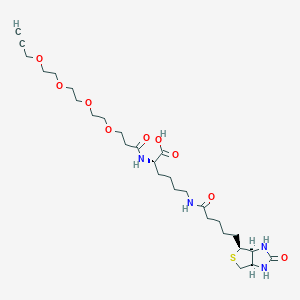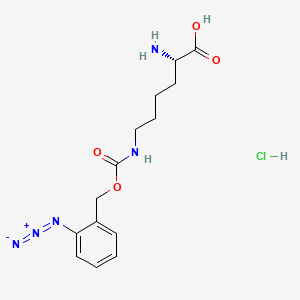
OABK hydrochloride
概要
説明
OABK hydrochloride is a small-molecule switch used to control protein activity. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups . The compound is also known for its ability to undergo strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
準備方法
Synthetic Routes and Reaction Conditions
OABK hydrochloride is synthesized in three steps from 2-azidobenzyl alcohol via a succinimidyl carbonate . The synthesis involves the following steps:
Formation of 2-azidobenzyl alcohol: This step involves the conversion of a suitable precursor to 2-azidobenzyl alcohol.
Formation of succinimidyl carbonate: The 2-azidobenzyl alcohol is then reacted with a suitable reagent to form succinimidyl carbonate.
Formation of this compound: The succinimidyl carbonate is then reacted with lysine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is stored at 4°C in sealed containers to prevent moisture absorption .
化学反応の分析
Types of Reactions
OABK hydrochloride undergoes various types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the formation of a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Requires a copper catalyst and an alkyne-containing molecule.
Strain-promoted alkyne-azide cycloaddition: Requires a molecule containing dibenzocyclooctyne or bicyclononyne groups.
Major Products Formed
Triazole derivatives: Formed through both CuAAC and SPAAC reactions.
科学的研究の応用
OABK hydrochloride has several scientific research applications, including:
Protein Activity Control: Used as a small-molecule switch to control protein activity by site-specific incorporation of ortho-azidobenzyloxycarbonyl lysine.
Click Chemistry: Utilized in click chemistry reactions to form triazole rings with alkyne-containing molecules.
Intracellular Protein Maturation: Allows for the conditional regulation of intracellular protein maturation through small-molecule activation.
Fluorophore Formation: Inhibits fluorophore formation in enhanced green fluorescent protein until the native lysine is generated through small-molecule activation.
Enzymatic Activity Regulation: Inhibits enzymatic activity of firefly luciferase by restricting access of adenosine triphosphate to the active site until the enzyme is deprotected and activated through phosphine treatment.
作用機序
OABK hydrochloride exerts its effects through the site-specific incorporation of ortho-azidobenzyloxycarbonyl lysine into proteins . This incorporation inhibits protein activity until the compound is deprotected and activated through small-molecule activation. The molecular targets include enhanced green fluorescent protein and firefly luciferase, where this compound inhibits fluorophore formation and enzymatic activity, respectively .
類似化合物との比較
Similar Compounds
Azidobenzyloxycarbonyl lysine: Similar in structure and function to OABK hydrochloride, used for site-specific incorporation into proteins.
Dibenzocyclooctyne: Used in strain-promoted alkyne-azide cycloaddition reactions.
Bicyclononyne: Another compound used in strain-promoted alkyne-azide cycloaddition reactions.
Uniqueness
This compound is unique due to its ability to control protein activity through site-specific incorporation and small-molecule activation. This property makes it a valuable tool in scientific research for studying protein function and regulation .
特性
IUPAC Name |
(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4.ClH/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16;/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXGXTOOHZYZDP-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)
